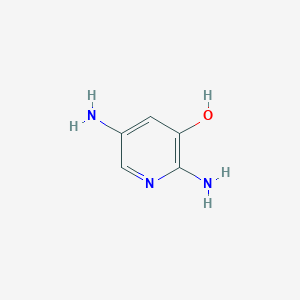
2,5-Diaminopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminopyridin-3-ol is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a hydroxyl group at position 3 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridin-3-ol can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridines, quinones, and fully reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diaminopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of 2,5-Diaminopyridin-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3-Diaminopyridine
- 2,4-Diaminopyridine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Comparison: 2,5-Diaminopyridin-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other diaminopyridines, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
953018-37-6 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,6H2,(H2,7,8) |
InChI Key |
QTBZJCHBAXXBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















